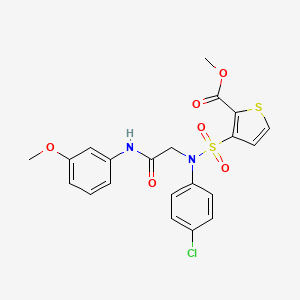

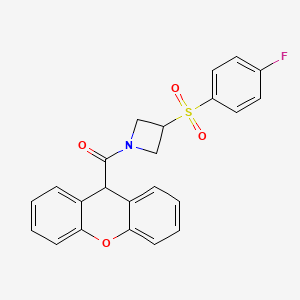

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

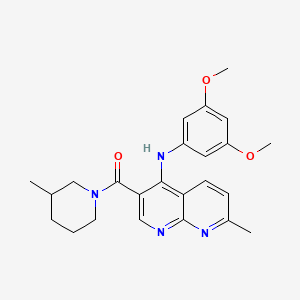

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide, also known as CP 55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are known to interact with the endocannabinoid system in the human body. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. CP 55,940 has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, making it a promising candidate for further research.

科学的研究の応用

Optoelectronic Properties

Research into thiazole-containing monomers, which share structural similarities with N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide, has revealed significant optoelectronic applications. Camurlu and Guven (2015) synthesized two such monomers and investigated the conducting polymers produced through electrochemical polymerization. These polymers exhibited promising optical band gaps and optoelectronic characteristics, indicating potential applications in optoelectronic devices (Camurlu & Guven, 2015).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol, utilizing a process that could be relevant for synthesizing intermediates in antimalarial drugs. This study utilized immobilized lipase for the acetylation, optimizing various parameters for improved efficiency (Magadum & Yadav, 2018).

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds with potential biological activities. Cakmak et al. (2022) synthesized a heterocyclic amide derivative and characterized it through various spectroscopic methods. The compound exhibited moderate antioxidant activity and significant antimicrobial properties against both bacterial strains and yeasts, indicating its potential in pharmaceutical applications (Cakmak et al., 2022).

Structure-Activity Relationships

Stec et al. (2011) investigated structure-activity relationships of PI3K/mTOR dual inhibitors, including studies on various 6,5-heterocycles to improve metabolic stability. This research provides insights into the design of more stable and potent inhibitors for cancer therapy (Stec et al., 2011).

特性

IUPAC Name |

2-thiophen-3-yl-N-(1-thiophen-2-ylcyclopentyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c17-14(10-12-5-9-18-11-12)16-15(6-1-2-7-15)13-4-3-8-19-13/h3-5,8-9,11H,1-2,6-7,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTYEESHVFMLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B2693586.png)

![2-Cyclopentylsulfanyl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2693587.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2693589.png)

![(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B2693606.png)